tris(2,2'-bipyridyl)cobalt(III)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

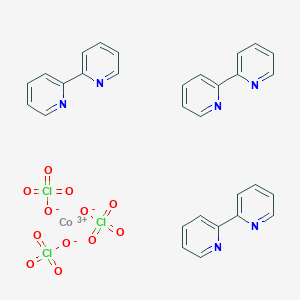

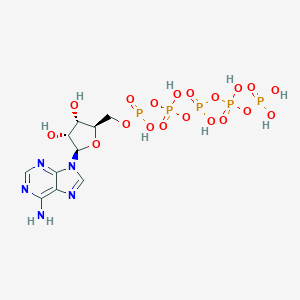

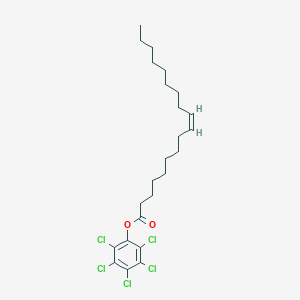

Tris(2,2'-bipyridyl)cobalt(III), commonly known as [Co(bpy)3]3+, is a coordination complex that has been widely used in scientific research due to its unique properties. This complex is a redox-active molecule that can undergo reversible one-electron oxidation and reduction reactions, making it a useful tool in electrochemical and photochemical studies. In

Mecanismo De Acción

The mechanism of action of tris(2,2'-bipyridyl)cobalt(III) depends on the specific application. In electrochemistry, [Co(bpy)3]3+ acts as a mediator by accepting or donating electrons to the electrode surface, thereby facilitating the oxidation or reduction of the analyte. In photochemistry, [Co(bpy)3]3+ absorbs light and undergoes an excited-state reaction, which can generate reactive intermediates that participate in photocatalytic reactions. In biology, [Co(bpy)3]3+ can interact with metalloproteins by coordinating to the metal center and disrupting the protein function.

Efectos Bioquímicos Y Fisiológicos

Tris(2,2'-bipyridyl)cobalt(III) has been shown to have low toxicity and good biocompatibility, making it a promising tool for biological applications. However, the complex can interact with metalloproteins and disrupt their function, which can have detrimental effects on cellular processes. Therefore, caution should be taken when using [Co(bpy)3]3+ in biological studies.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using tris(2,2'-bipyridyl)cobalt(III) in lab experiments include its redox-active and photoactive properties, which make it a useful tool in electrochemical and photochemical studies. The complex is also relatively easy to synthesize and has good solubility in polar organic solvents. However, the limitations of [Co(bpy)3]3+ include its potential toxicity and the possibility of interfering with metalloprotein function in biological studies.

Direcciones Futuras

There are several future directions for the use of tris(2,2'-bipyridyl)cobalt(III) in scientific research. One potential direction is the development of new electrochemical and photochemical applications, such as the use of [Co(bpy)3]3+ in energy storage and conversion devices. Another direction is the exploration of [Co(bpy)3]3+ as a potential therapeutic agent for metalloprotein-related diseases, such as cancer and neurodegenerative disorders. Additionally, the development of new synthetic methods for [Co(bpy)3]3+ and its derivatives could lead to improved properties and applications.

Métodos De Síntesis

The synthesis of tris(2,2'-bipyridyl)cobalt(III) involves the reaction of cobalt(II) with 2,2'-bipyridine in the presence of an oxidizing agent, such as cerium(IV) ammonium nitrate. The reaction produces [Co(bpy)3]3+ as a red-orange solid that is soluble in water and polar organic solvents. The purity and yield of the product can be improved by recrystallization and column chromatography.

Aplicaciones Científicas De Investigación

Tris(2,2'-bipyridyl)cobalt(III) has been used in various scientific research fields, including electrochemistry, photochemistry, and biology. In electrochemistry, [Co(bpy)3]3+ is commonly used as a redox-active mediator in electrochemical cells to facilitate electron transfer reactions. In photochemistry, [Co(bpy)3]3+ is used as a photosensitizer in photocatalytic reactions, such as water splitting and organic synthesis. In biology, [Co(bpy)3]3+ has been used as a luminescent probe for biological imaging and as a metalloprotein inhibitor.

Propiedades

Número CAS |

14376-02-4 |

|---|---|

Nombre del producto |

tris(2,2'-bipyridyl)cobalt(III) |

Fórmula molecular |

C30H24Cl3CoN6O12 |

Peso molecular |

825.8 g/mol |

Nombre IUPAC |

cobalt(3+);2-pyridin-2-ylpyridine;triperchlorate |

InChI |

InChI=1S/3C10H8N2.3ClHO4.Co/c3*1-3-7-11-9(5-1)10-6-2-4-8-12-10;3*2-1(3,4)5;/h3*1-8H;3*(H,2,3,4,5);/q;;;;;;+3/p-3 |

Clave InChI |

NMBDAQCKNYPFCW-UHFFFAOYSA-K |

SMILES |

C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Co+3] |

SMILES canónico |

C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Co+3] |

Otros números CAS |

14376-02-4 |

Sinónimos |

Co(bpy)3(3) cobalt trisbipyridyl CoBPY cpd tris(2,2'-bipyridyl)cobalt(III) tris(2,2'-bipyridyl)cobalt(III) perchlorate |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-Azabicyclo[6.1.0]non-8-ene](/img/structure/B85213.png)

![(8S,10S,13S,14S,16S,17R)-17-acetyl-17-hydroxy-10,13,16-trimethyl-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B85226.png)